- Oxazole compound with antifungal activity and preparation method, China, , ,
Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)
93102-05-7 structure
Product Name:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
CAS No:93102-05-7
MF:C13H23NOSi
MW:237.413324594498
MDL:MFCD00674005
CID:61605
PubChem ID:24866346
Update Time:2024-12-09
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Chemical and Physical Properties
Names and Identifiers
-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
- Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
- N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
- N-(Methoxymethyl)-N-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
- N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
- benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
- n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- Benzen
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
- (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
- (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
- [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
- N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
- N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
- N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
- NSC 601818
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
- n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
- N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
- BP-12704
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
- N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
- N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
- 93102-05-7
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
- N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
- N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
- n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
- N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
- N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
- N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
- AM87445
- NSC-601818
- PB24674
- N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
- F0001-2246
- n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
- GS-3053
- benzyl-methoxymethyltrimethylsilanylmethylamine
- A21270
- N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
- MFCD00674005
- N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
- BB 0263001
- EN300-54483
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
- N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
- A905491
- DTXSID30326563
- benzyl(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
- N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
- CS-0010304
- N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
- N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
- N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
- N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
- benzyl(methoxymethyl)trimethylsilanylmethylamine
- N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- benzyl methoxymethyl trimethylsilylmethyl amine
- SY001990
- N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- AKOS009156524
- J-800249
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
- n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
- BCP27203
- N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
- S00978
- Benzyl(methoxymethyl)trimethylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
- n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
- NSC601818
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
- B1938
- N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
- N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
- SCHEMBL102928
- LB-0211
- N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
- N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
- FT-0649644
- J-640250
- N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- C13H23NOSi
- N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
- N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
- AC-5090
- RPZAAFUKDPKTKP-UHFFFAOYSA-N
- N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
- BBL103310
- STL557120
- DB-011187
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
-
- MDL: MFCD00674005
- Inchi: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
- InChI Key: RPZAAFUKDPKTKP-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
- BRN: 4311216
Computed Properties
- Exact Mass: 237.15500
- Monoisotopic Mass: 237.155
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: liquid
- Density: 0.928 g/mL at 25 °C(lit.)
- Boiling Point: 78°C/0.6mmHg(lit.)
- Flash Point: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- Refractive Index: n20/D 1.492(lit.)
- Solubility: Soluble in chloroform, ethyl acetate.
- PSA: 12.47000
- LogP: 3.38820
- Sensitiveness: Moisture & Light Sensitive
- Solubility: Not determined
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:Ⅲ
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 420697-5G |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 5g |
¥171.58 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 420697-25G |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 25g |
¥451.88 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 420697-100G |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 100g |
¥1597.21 | 2023-12-06 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04085-500g |
N-(methoxymethyl)-1-phenyl-n-(trimethylsilylmethyl)methanamine |
93102-05-7 | 95 | 500g |
$245 | 2021-06-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XY203-5g |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 90% | 5g |
108CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XY203-1g |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 90% | 1g |
52CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N813733-100g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 100g |
¥457.00 | 2022-09-28 | |
| TRC | M264620-5g |
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%) |
93102-05-7 | 5g |
$ 150.00 | 2023-09-07 | ||
| TRC | M264620-25g |
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%) |
93102-05-7 | 25g |
$ 402.00 | 2023-09-07 | ||
| TRC | M264620-50g |
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%) |
93102-05-7 | 50g |
$ 627.00 | 2023-09-07 |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Production Method
Production Method 1
Reaction Conditions
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, rt
1.2 Reagents: Potassium carbonate ; overnight, rt
Reference
Production Method 2
Reaction Conditions
1.1 Solvents: Water
Reference
- Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Catalysts: Potassium carbonate ; rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
Reference
- Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol, Germany, , ,
Production Method 4
Reaction Conditions
1.1 Solvents: Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
Reference
- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition, Organic Process Research & Development, 2005, 9(2), 193-197
Production Method 5
Reaction Conditions
1.1 Solvents: Acetonitrile ; rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
Reference
- Synthesis of novel 4-substituted imidazolidines, Hecheng Huaxue, 2011, 19(3), 291-294
Production Method 6
Reaction Conditions
1.1 Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
Reference
- Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, China, , ,
Production Method 7
Reaction Conditions
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
1.2 Reagents: Potassium carbonate
Reference
- Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalents, Journal of Organic Chemistry, 1987, 52(2), 235-44
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 2 h, rt
Reference
- Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
Reference
- Synthesis of methyl pyrrolidine-3-carboxylate, Huaxue Tongbao, 2011, 74(9), 850-852
Production Method 10
Reaction Conditions
1.1 Solvents: Methanol
Reference
- Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformation, Bioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041
Production Method 11
Reaction Conditions
1.1 Solvents: Methanol ; 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
Reference
- Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer, Bioorganic Chemistry, 2021, 114,
Production Method 12
Reaction Conditions
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
Reference
- Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
Reference
- Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-Heterocycles, Synlett, 2016, 27(2), 282-286
Production Method 14
Reaction Conditions
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
Reference
- Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer, Molecules, 2019, 24(10),
Production Method 15
Reaction Conditions
1.1 Solvents: Water ; 10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
Reference
- Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational Study, Journal of Organic Chemistry, 2016, 81(6), 2340-2354
Production Method 16
Reaction Conditions
1.1 Solvents: Methanol , Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
Reference
- Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols, United States, , ,
Production Method 17
Reaction Conditions
Reference
- Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives, Chemistry Letters, 1984, (7), 1117-20
Production Method 18
Reaction Conditions
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
Reference
- Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ; 16 h, 0 - 25 °C
Reference
- Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions, Journal of the American Chemical Society, 2011, 133(26), 10184-10194
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:93102-05-7)N-(甲氧甲基)-N-(三甲基硅甲基)苄胺
Order Number:LE26836903
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
Order Number:A905491
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:20
Price ($):221.0/377.0
Email:sales@amadischem.com
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Related Literature
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine) Related Products
- 93102-06-8(Benzenemethanamine,N-(butoxymethyl)-N-[(trimethylsilyl)methyl]-)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)
- 133407-38-2((methoxymethyl)[(1R)-1-phenylethyl][(trimethylsilyl)methyl]amine)
- 152188-56-2(Benzenemethanamine, N-[(pentyloxy)methyl]-N-[(trimethylsilyl)methyl]-)
- 143140-08-3((S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine)
- 433289-59-9(Benzenemethanamine,4-methoxy-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-)
- 105518-97-6(Benzenemethanamine,2-ethenyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93102-05-7)N-(甲氧甲基)-N-(三甲基硅甲基)苄胺
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
Purity:99%/99%
Quantity:500g/1kg
Price ($):221.0/377.0